molecular formula C20H22ClNO2 B11180682 (3-chlorophenyl)(8-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone

(3-chlorophenyl)(8-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B11180682
M. Wt: 343.8 g/mol
InChI Key: HLLGHFADSLEKIG-UHFFFAOYSA-N
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Description

1-(3-chlorobenzoyl)-8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with a complex structure that includes a chlorobenzoyl group, a methoxy group, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzoyl)-8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common method includes the acylation of 8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with 3-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorobenzoyl)-8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the chlorobenzoyl position .

Scientific Research Applications

1-(3-chlorobenzoyl)-8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Uniqueness: 1-(3-chlorobenzoyl)-8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H22ClNO2

Molecular Weight

343.8 g/mol

IUPAC Name

(3-chlorophenyl)-(8-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)methanone

InChI

InChI=1S/C20H22ClNO2/c1-13-12-20(2,3)22(18-16(13)9-6-10-17(18)24-4)19(23)14-7-5-8-15(21)11-14/h5-11,13H,12H2,1-4H3

InChI Key

HLLGHFADSLEKIG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=CC=C2OC)C(=O)C3=CC(=CC=C3)Cl)(C)C

Origin of Product

United States

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